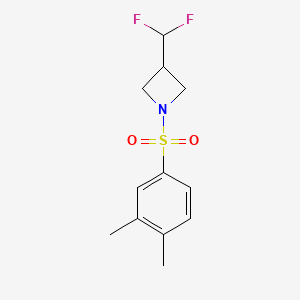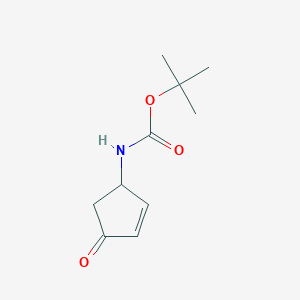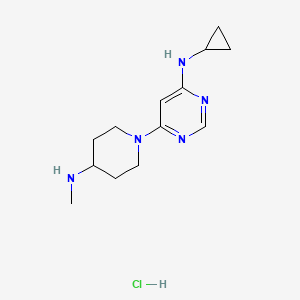
3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family, which is a class of organic compounds that have a four-membered ring structure. The unique chemical properties of this compound have made it a subject of intense research in recent years.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is complex and involves the inhibition of specific enzymes in the body. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in various cellular processes. By inhibiting these enzymes, this compound can prevent the progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. This compound has been shown to have potent anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine in lab experiments is its potent inhibitory effects on specific enzymes. This compound can be used to study the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine. One potential area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, this compound can be used to study the role of specific enzymes in various cellular processes, which can lead to a better understanding of the underlying mechanisms of disease progression. Finally, further research is needed to optimize the synthesis process of this compound, which can lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 3,4-dimethylbenzenesulfonyl chloride with difluoromethylamine in the presence of a base. This reaction produces the desired compound in good yields.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-((3,4-dimethylphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have potent inhibitory effects on certain enzymes that are involved in the progression of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWDUNQTORGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)

![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)



![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2675961.png)




![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)